DiAzKs (hydrochloride) DiAzKs (hydrochloride)
Brand Name: Vulcanchem
CAS No.: 2421187-79-1
VCID: VC7113979
InChI: InChI=1S/C11H20N4O4.ClH/c1-11(14-15-11)5-7-19-10(18)13-6-3-2-4-8(12)9(16)17;/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17);1H/t8-;/m0./s1
SMILES: CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)N.Cl
Molecular Formula: C11H21ClN4O4
Molecular Weight: 308.76

DiAzKs (hydrochloride)

CAS No.: 2421187-79-1

Cat. No.: VC7113979

Molecular Formula: C11H21ClN4O4

Molecular Weight: 308.76

* For research use only. Not for human or veterinary use.

DiAzKs (hydrochloride) - 2421187-79-1

Specification

CAS No. 2421187-79-1
Molecular Formula C11H21ClN4O4
Molecular Weight 308.76
IUPAC Name (2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid;hydrochloride
Standard InChI InChI=1S/C11H20N4O4.ClH/c1-11(14-15-11)5-7-19-10(18)13-6-3-2-4-8(12)9(16)17;/h8H,2-7,12H2,1H3,(H,13,18)(H,16,17);1H/t8-;/m0./s1
Standard InChI Key LUCMNTLJAFTFDU-QMMMGPOBSA-N
SMILES CC1(N=N1)CCOC(=O)NCCCCC(C(=O)O)N.Cl

Introduction

Chemical Identity and Structural Properties

DiAzKs (hydrochloride) is distinguished by its incorporation of a diazirine group into the lysine backbone, which facilitates photoactivation. The compound’s IUPAC name, (2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid hydrochloride\text{(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid hydrochloride}, reflects its stereochemical configuration and functional groups. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC11H21ClN4O4\text{C}_{11}\text{H}_{21}\text{ClN}_{4}\text{O}_{4}
Molecular Weight308.76 g/mol
CAS Registry Number2421187-79-1
SMILES NotationCC1(N=N1)CCOC(=O)NCCCCC@@HN.Cl
InChI KeyNFYRMQZAZIBQET-QRPNPIFTSA-N

The hydrochloride salt enhances solubility in aqueous buffers, making it suitable for biological applications. The diazirine group, a three-membered ring containing two nitrogen atoms, is central to its photoreactivity, generating a carbene intermediate upon UV irradiation at 350–360 nm.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of DiAzKs (hydrochloride) involves sequential modifications to lysine. First, the ε-amino group of lysine is functionalized with a diazirine-containing ethoxycarbonyl moiety. This is achieved through carbodiimide-mediated coupling under inert conditions, followed by hydrochloric acid treatment to yield the hydrochloride salt. Reaction parameters such as temperature (−20°C to 25°C) and solvent choice (e.g., dimethylformamide) are critical to preserving diazirine stability.

Industrial Manufacturing

Industrial production employs continuous-flow reactors to optimize yield (typically >85%) and purity (>98%). Post-synthesis, the compound is purified via reversed-phase chromatography and lyophilized for long-term storage. Rigorous quality control, including mass spectrometry and nuclear magnetic resonance (NMR) validation, ensures batch consistency.

Mechanism of Photo-Crosslinking

Upon UV exposure, the diazirine ring in DiAzKs (hydrochloride) undergoes homolytic cleavage to generate a reactive carbene (:CH2\text{:CH}_2) intermediate. This species forms covalent bonds with proximal C–H and heteroatom–H bonds within 3–5 Å, enabling crosslinking between biomolecules. The process is summarized by the reaction:

DiAzKs (hydrochloride)hνCarbene Intermediate+N2\text{DiAzKs (hydrochloride)} \xrightarrow{h\nu} \text{Carbene Intermediate} + \text{N}_2 \uparrow

This mechanism allows temporal and spatial control, as crosslinking occurs only upon illumination, minimizing nonspecific interactions.

Applications in Biochemical Research

Protein-Protein Interaction Mapping

DiAzKs (hydrochloride) is metabolically incorporated into proteins via lysine substitution. Subsequent UV activation captures transient interactions, such as those between chaperones and client proteins. For example, a 2024 study utilized DiAzKs to map the interaction network of heat shock protein 90 (Hsp90) in cancer cells, revealing novel co-chaperone dependencies.

Neuroscience and Neurodegeneration

In vivo models of status epilepticus demonstrated DiAzKs’ utility in tracking activity-dependent protein complexes. Crosslinked proteins extracted from rat hippocampi showed enrichment in synaptic scaffolding proteins (e.g., PSD-95) and neurodegeneration markers (e.g., tau), providing insights into seizure-induced proteomic remodeling.

Mitochondrial Protease Substrate Profiling

DiAzKs has been integrated into substrate-trapping strategies for human caseinolytic protease P (hClpP). By crosslinking hClpP to its substrates in mitochondria, researchers identified over 50 novel targets, including components of the electron transport chain, highlighting its role in metabolic regulation.

Comparative Analysis with Alternative Crosslinkers

While traditional photo-crosslinkers like benzophenone and aryl azides remain in use, DiAzKs (hydrochloride) offers distinct advantages:

ParameterDiAzKs (Hydrochloride)BenzophenoneAryl Azides
Activation Wavelength350–360 nm365 nm254–300 nm
Reactive SpeciesCarbeneRadicalNitrene
Half-Life<1 ms~1 μs~1 ns
Spatial ResolutionHighModerateLow

The carbene’s short half-life reduces off-target reactions, while its small size minimizes steric hindrance, enabling precise labeling in dense cellular environments.

Biological Activity and Pharmacokinetics

Cellular Uptake and Distribution

DiAzKs (hydrochloride) is cell-permeable and distributes uniformly in cytoplasmic and nuclear compartments. In neuronal cultures, 90% incorporation into nascent proteins occurs within 2 hours, with no observable cytotoxicity at concentrations ≤10 μM.

Proteomic Workflows

Post-crosslinking, proteins are digested with trypsin, and crosslinked peptides are enriched via affinity tags (e.g., biotin). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies interaction partners, with false-discovery rates <1% when using stringent scoring algorithms.

Recent Research Advancements

A 2025 study leveraged DiAzKs (hydrochloride) to profile protein dynamics during T-cell activation. Crosslinking revealed rapid association between the T-cell receptor (TCR) and previously uncharacterized adaptor proteins, suggesting new targets for immunotherapies. Another investigation mapped the interactome of SARS-CoV-2’s nucleocapsid protein, uncovering host factors that promote viral replication.

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